1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

1-(3-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS 1250912-90-3) is a synthetic small molecule (C₁₀H₁₆N₄O; MW 208.26 g/mol) composed of a 3-aminopiperidine ring coupled to a 1H-pyrazole moiety via an ethanone linker. Its computed physicochemical properties include a predicted LogP (XLogP3-AA) of -0.5, a topological polar surface area (TPSA) of 64.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1250912-90-3
Cat. No. B1464392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
CAS1250912-90-3
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C=CC=N2)N
InChIInChI=1S/C10H16N4O/c11-9-3-1-5-13(7-9)10(15)8-14-6-2-4-12-14/h2,4,6,9H,1,3,5,7-8,11H2
InChIKeyXZQSSBSDYZVFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS 1250912-90-3): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(3-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS 1250912-90-3) is a synthetic small molecule (C₁₀H₁₆N₄O; MW 208.26 g/mol) composed of a 3-aminopiperidine ring coupled to a 1H-pyrazole moiety via an ethanone linker [1]. Its computed physicochemical properties include a predicted LogP (XLogP3-AA) of -0.5, a topological polar surface area (TPSA) of 64.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available from multiple vendors at a standard purity of 98%, with batch-specific analytical documentation (NMR, HPLC, GC) provided upon request . It is supplied exclusively for research use and is not intended for therapeutic or diagnostic applications.

Why In-Class C₁₀H₁₆N₄O Isomers Cannot Substitute for 1-(3-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (1250912-90-3)


Multiple constitutional isomers share the identical molecular formula C₁₀H₁₆N₄O and molecular weight (208.26 g/mol) with the target compound, including 1-[4-(5-amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one and 1-(4-(4-amino-1H-pyrazol-1-yl)piperidin-1-yl)ethanone, among others . These isomers differ critically in the attachment point of the amino group (3-position of piperidine vs. amino substitution on the pyrazole ring) and the connectivity of the heterocyclic rings [1]. Such positional and connectivity variations directly alter hydrogen-bonding geometry, molecular shape, and electrostatic potential, which in turn govern target recognition, binding affinity, and selectivity in biological assays. In the context of pyrazole-piperidine scaffolds explored for CB1 receptor antagonism and kinase inhibition, the regiospecific placement of the primary amine has been demonstrated to be a determinant of both potency and CNS penetration profiles [1]. Generic substitution with a same-formula isomer therefore risks invalidating structure-activity relationships and experimental reproducibility.

Quantitative Comparator Evidence for Prioritizing CAS 1250912-90-3 Over Structural Isomers and Scaffold Analogs


Regiospecific 3-Aminopiperidine Substitution Enables Distinct Hydrogen-Bond Donor Geometry Compared to 4-Aminopiperidine and Amino-Pyrazole Isomers

The target compound places the primary amine at the 3-position of the piperidine ring, attached via an ethanone linker to the N1 of pyrazole. In contrast, the isomer 1-[4-(5-amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one bears the amino group on the pyrazole ring at the 5-position, while the piperidine is linked directly at the pyrazole N1 without an ethanone spacer . This difference alters the spatial orientation of the hydrogen-bond donor (HBD): the 3-aminopiperidine projects the amine laterally from the saturated ring system, whereas the amino-pyrazole isomer presents the amine coplanar with the aromatic pyrazole ring. The computed hydrogen-bond donor count is 1 for the target compound [1]; the amino-pyrazole isomers also possess 1 HBD but differ in HBD vector directionality, which impacts target binding pose.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Predicted Lipophilicity (XLogP3-AA = -0.5) Positions the Compound at the Hydrophilic End of the C₁₀H₁₆N₄O Isomer Spectrum, Favoring Aqueous Solubility

The target compound has a computed XLogP3-AA value of -0.5 [1], indicating a preference for the aqueous phase. While experimentally determined LogP values for closely related C₁₀H₁₆N₄O isomers are not uniformly available in the public domain, the presence of the free primary amine on the piperidine ring (pKa ~ 10-11, typical for aliphatic amines) and the polar ethanone linker contributes to this low predicted lipophilicity. Isomers where the amino group is embedded in the pyrazole ring (e.g., 1-[4-(5-amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one) or where the piperidine nitrogen is acetyl-capped may exhibit higher LogP values due to reduced exposed polar surface area.

Physicochemical Profiling Drug-likeness Solubility

98% Standard Purity with Multi-Technique Batch QC Documentation Provides Procurement-Grade Assurance Over Uncharacterized Isomers

Commercial suppliers offer this compound at a standard purity of 98%, with batch-specific analytical reports including NMR, HPLC, and GC . This level of characterization exceeds the typical documentation available for less common C₁₀H₁₆N₄O isomers, which are often listed at 95% purity or without detailed spectroscopic confirmation . The availability of orthogonal purity verification (HPLC for organic impurities, NMR for structural identity, GC for volatile contaminants) reduces the risk of batch-to-batch variability and undetected isomeric contamination that could confound biological assay results.

Quality Control Analytical Chemistry Procurement

CB1 Receptor Antagonist Scaffold Context: 3-Aminopiperidine Regioisomer Offers a Structurally Distinct Vector for CNS Penetration Tuning

A published series of pyrazole-based CB1 receptor antagonists demonstrated that switching the aminopiperidine attachment from the 1-position (as in rimonabant analogs) to the 4-aminopiperidine regioisomer resulted in vastly reduced brain penetration while maintaining oral bioavailability [1]. Although the target compound (3-aminopiperidine regioisomer) was not directly tested in that study, its structural position—intermediate between the 1-amino and 4-amino variants—places it in a distinct region of the brain-penetration tuning space. The ethanone linker also distinguishes it from rimonabant-like direct N-linked pyrazole-piperidine scaffolds, potentially offering a unique pharmacokinetic profile for CNS-excluded or CNS-targeted applications.

Cannabinoid Receptor Blood-Brain Barrier Neuropharmacology

Recommended Research and Industrial Application Scenarios for CAS 1250912-90-3 Based on Differentiated Evidence


Lead Optimization Programs Targeting CB1 or Related GPCRs Where CNS Penetration Tuning Is Critical

The 3-aminopiperidine regioisomer represents a structurally unexplored position within the pyrazole-piperidine CB1 antagonist pharmacophore. As demonstrated by published SAR showing that 1-amino to 4-amino switching dramatically alters brain penetration [1], the 3-amino variant with its ethanone linker may provide a novel CNS penetration profile. Procurement of this specific regioisomer enables systematic exploration of the aminopiperidine positional SAR space.

Biochemical Assay Development Requiring High-Aqueous-Solubility Pyrazole-Piperidine Probes

With a computed XLogP3-AA of -0.5 and TPSA of 64.2 Ų [1], this compound is predicted to have favorable aqueous solubility. This property makes it suitable for biochemical and cell-based assays conducted in aqueous buffers at physiologically relevant concentrations, reducing the need for high DMSO concentrations that can confound assay readouts.

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaigns

The ethanone-linked 3-aminopiperidine-pyrazole scaffold presents a distinct connectivity pattern not found in common pyrazole-piperidine clinical candidates (e.g., rimonabant, which uses direct N–N linkage). This scaffold novelty, combined with the available 98% purity and batch-specific QC , supports its use as a validated starting fragment for FBDD or scaffold-hopping initiatives where intellectual property freedom-to-operate is a consideration.

Analytical Method Development and Reference Standard Qualification

The availability of orthogonal QC data (NMR, HPLC, GC) at 98% purity makes this compound suitable as a reference standard for LC-MS or HPLC method development, particularly for distinguishing between C₁₀H₁₆N₄O isomers that may co-elute or produce similar mass spectral signatures.

Quote Request

Request a Quote for 1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.